molecular formula C16H25ClN4O2 B1662250 Tracazolate hydrochloride CAS No. 1135210-68-2

Tracazolate hydrochloride

Cat. No. B1662250
M. Wt: 340.8 g/mol
InChI Key: TUIXDPUEMQXVHO-UHFFFAOYSA-N
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Description

Tracazolate hydrochloride is a potent GABAA receptor modulator . It is a pyrazolopyridine derivative, most closely related to pyrazolopyrimidine drugs such as zaleplon . It is part of a structurally diverse group of drugs known as the nonbenzodiazepines, which act at the same receptor targets as benzodiazepines but have distinct chemical structures . Tracazolate has primarily anxiolytic and anticonvulsant effects .


Molecular Structure Analysis

The molecular formula of Tracazolate hydrochloride is C16H24N4O2 . It is a pyrazolopyridine derivative, which is a class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .


Physical And Chemical Properties Analysis

Tracazolate hydrochloride is a white solid . Its molecular weight is 340.85 . .

Scientific Research Applications

Tracazolate hydrochloride is a highly pure, synthetic, and biologically active compound . It’s used in scientific research, particularly in the field of neuroscience .

  • Scientific Field: Neuroscience

    • Application : Tracazolate hydrochloride is known to be a modulator of GABA(A) receptors . GABA(A) receptors are a type of neurotransmitter receptor known for their inhibitory effects on the nervous system. Modulating these receptors can have a variety of effects, potentially making Tracazolate hydrochloride useful in the treatment of conditions like anxiety .
    • Methods of Application : While specific experimental procedures can vary, Tracazolate hydrochloride is typically applied to biological systems (such as cultured cells or tissue samples) to observe its effects on GABA(A) receptor activity . The exact concentration used can depend on the specifics of the experiment.
    • Results or Outcomes : The modulation of GABA(A) receptors by Tracazolate hydrochloride can result in changes to neural activity. This can be measured using a variety of methods, such as electrophysiology techniques .
  • Scientific Field: Organic Chemistry

    • Application : Tracazolate hydrochloride is a pyrazolopyridine derivative . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
    • Methods of Application : The synthesis and properties of different pyrazole derivatives, including Tracazolate hydrochloride, are areas of active research . The methods of application involve strategically functionalized rings and their use in forming various fused systems .
    • Results or Outcomes : The variations in the pyrazole ring give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties . More complex structures with various relevant examples can be formed from them .
  • Scientific Field: Pharmacology

    • Application : Tracazolate hydrochloride is an effective GABAA receptor modulator . It has selectivity for β3 and potentiates α1β1γ2s (EC 50 =13.2μM) and α1β3γ2 (EC 50 =1.5 μM) . This makes it a potential candidate for the development of new pharmacological treatments.
    • Methods of Application : In pharmacological research, Tracazolate hydrochloride can be administered to animal models to study its effects on GABAA receptor activity and potential therapeutic effects .
    • Results or Outcomes : The potency of Tracazolate hydrochloride is determined by the nature of the third subunit (γ1-3, δ, ε) within the receptor complex . It possesses anxiolytic and anticonvulsant activity .
  • Scientific Field: Medicine

    • Application : Tracazolate hydrochloride has primarily anxiolytic and anticonvulsant effects, with sedative and muscle relaxant effects only appearing at higher doses . It has a unique receptor binding profile involving allosteric modulation of several GABAA receptor subtypes .
    • Methods of Application : In medical research, Tracazolate hydrochloride could be administered to patients in clinical trials to evaluate its safety, efficacy, and optimal dosage .
    • Results or Outcomes : The results of such studies could potentially lead to the development of new treatments for conditions like anxiety and epilepsy .
  • Scientific Field: Biochemistry

    • Application : Tracazolate hydrochloride can be used in biochemical research to study its interactions with various proteins and enzymes . For example, it can be used to study its interactions with GABAA receptors, adenosine receptors, and phosphodiesterases .
    • Methods of Application : In biochemical research, Tracazolate hydrochloride can be applied to protein samples in vitro to observe its effects . The exact methods of application can vary depending on the specifics of the experiment.
    • Results or Outcomes : The results of such studies can provide valuable insights into the biochemical properties of Tracazolate hydrochloride and its potential therapeutic applications .
  • Scientific Field: Electrophysiology

    • Application : Tracazolate hydrochloride can be used in electrophysiological studies to investigate its effects on neural activity . For example, it can be used to study its effects on GABAA α1/β2 currents .
    • Methods of Application : In electrophysiological research, Tracazolate hydrochloride can be applied to neurons or neural tissue samples to observe its effects . The exact methods of application can vary depending on the specifics of the experiment.
    • Results or Outcomes : The results of such studies can provide valuable insights into the electrophysiological properties of Tracazolate hydrochloride and its potential therapeutic applications .

properties

IUPAC Name

ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2.ClH/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3;/h10H,5-9H2,1-4H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIXDPUEMQXVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045208
Record name Tracazolate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tracazolate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
E Diamantopoulou, S Baxendale… - Elife, 2019 - elifesciences.org
… The third compound chosen was tracazolate hydrochloride, a pyrazolopyridine derivative … the pyridines cilnidipine, nifedipine and tracazolate hydrochloride were able to decrease otic …
Number of citations: 19 elifesciences.org
C Lynch, J Zhao, R Huang, J Xiao, L Li, S Heyward… - Scientific reports, 2015 - nature.com
… Phenoxybenzamine hydrochloride, apomorphine hydrochloride, 2-Amino-5-chloro-2’-fluorobenzophenone (ACFB), tracazolate hydrochloride and vatalanib dihydrochloride salt were …
Number of citations: 43 www.nature.com
J Yin, M Fung… - Ricin Toxin; Bentham …, 2014 - library.oapen.org
… next to a cyclic group, as do most of the other six discovered inhibitory compounds cited in the text (eg iodo-deoxyuridine, kaempferol, phenyl-indandione, tracazolate hydrochloride). It …
Number of citations: 2 library.oapen.org
J Nakayama, L Tan, Y Li, BC Goh, S Wang… - Elife, 2021 - elifesciences.org
Metastasis is responsible for approximately 90% of cancer-associated mortality but few models exist that allow for rapid and effective screening of anti-metastasis drugs. Current mouse …
Number of citations: 5 elifesciences.org
B Dominguez-Asenjo, C Gutierrez-Corbo… - ACS Infectious …, 2021 - ACS Publications
Leishmaniases are vector-borne neglected diseases caused by single-celled parasites. The search for new antileishmanial drugs has experienced a strong boost thanks to the …
Number of citations: 10 pubs.acs.org
K Kerti-Szigeti, Z Nusser, MD Eyre - Journal of Neuroscience, 2014 - Soc Neuroscience
Rapid activation of postsynaptic GABA A receptors (GABA A Rs) is crucial in many neuronal functions, including the synchronization of neuronal ensembles and controlling the precise …
Number of citations: 27 www.jneurosci.org
RJ Parks, B Saha, O Varette, WL Stanford… - … and validation of …, 2019 - ruor.uottawa.ca
4.1 Abstract Human adenovirus (HAdV) can cause severe disease and death in both immunocompromised and immunocompetent patients. The current standards of treatment are often …
Number of citations: 3 ruor.uottawa.ca
MR Amin - 2021 - search.proquest.com
Mitochondria are essential for energy production, metabolic signaling, calcium homeostasis, and other roles. Consequently, mitochondrial dysfunction can result in cellular decline and …
Number of citations: 0 search.proquest.com
L Bansard, O Bouvet, E Moutin, G Le Gall… - Stem Cell Reports, 2022 - cell.com
Tumor recurrence is often attributed to cancer stem cells (CSCs). We previously demonstrated that down-regulation of Pregnane X Receptor (PXR) decreases the chemoresistance of …
Number of citations: 6 www.cell.com
M Raisa Amin - 2021 - rc.library.uta.edu
Mitochondria are essential for energy production, metabolic signaling, calcium homeostasis, and other roles. Consequently, mitochondrial dysfunction can result in cellular decline and …
Number of citations: 0 rc.library.uta.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.